N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct structural motifs: a 1H-indol-3-yl ethyl group and a p-tolyl ethyl group substituted with a 4-methylpiperazine moiety. Indole derivatives are frequently associated with receptor binding (e.g., serotonin analogs), while piperazine rings enhance solubility and modulate pharmacokinetics . This article compares the compound with structurally and functionally related oxalamides, emphasizing substituent effects, biological activities, and regulatory profiles.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2/c1-19-7-9-20(10-8-19)24(31-15-13-30(2)14-16-31)18-29-26(33)25(32)27-12-11-21-17-28-23-6-4-3-5-22(21)23/h3-10,17,24,28H,11-16,18H2,1-2H3,(H,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKFPPIADBEYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting p-tolyl ethylamine with 4-methylpiperazine under reflux conditions.
Formation of the Oxalamide Linkage: Finally, the indole and piperazine derivatives are coupled using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The oxalamide linkage can be reduced using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, under reflux conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound with potential biological activities that has attracted attention in pharmacological research. It features an indole moiety, a piperazine ring, and an oxalamide linkage.
Potential Applications
The compound is unique due to the specific combination of its functional groups. The presence of both the indole and piperazine moieties, along with the oxalamide linkage, provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it valuable for research and development in various scientific fields. The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological macromolecules, which can modulate the activity of the target, leading to the desired biological effect. The compound features an indole moiety and piperazine derivatives, which are known for their roles in modulating serotonin receptors, potentially impacting neurological disorders and cancer treatment.
Similar Compounds
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(m-tolyl)ethyl)oxalamide
Mechanism of Action
The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H33N5O2
- Molecular Weight : Approximately 447.6 g/mol
- CAS Number : 898452-31-8
The compound features an indole moiety and piperazine derivatives, which are known for their roles in modulating serotonin receptors, potentially impacting neurological disorders and cancer treatment.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Indole Derivative : The initial reaction involves the synthesis of an indole derivative, which serves as a core structure.
- Piperazine Modification : The introduction of piperazine side chains enhances the biological activity.
- Oxalamide Formation : The final step involves coupling reactions to form the oxalamide linkage.
Anticancer Properties
Research indicates that this compound exhibits significant activity against various cancer cell lines. Preliminary studies have shown:
- Cell Line Testing : The compound has demonstrated cytotoxic effects on human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| T47D (Breast) | 43.4 |
| HCT-116 (Colon) | 6.2 |
These results suggest that this compound may interfere with pathways related to apoptosis and cell cycle regulation.
Neuropharmacological Effects
Given its structural components, the compound is also being investigated for its potential as a serotonin receptor modulator. Compounds containing indole and piperazine structures are often explored for their ability to influence neurotransmission, which could have implications in treating conditions like depression and anxiety.
The biological activity of this compound is thought to involve:
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) suggest strong binding interactions with specific receptors involved in cancer pathways.
| Methodology | Findings |
|---|---|
| SPR | High binding affinity to target proteins |
| ITC | Exothermic interactions indicating stability |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on T47D Cells : A study published in Frontiers in Chemistry reported that the compound significantly reduced viability in T47D cells, suggesting potential as a therapeutic agent for breast cancer .
- Colon Cancer Research : Another investigation found that the compound inhibited HCT-116 cells effectively, with mechanisms involving apoptosis induction .
Q & A
Q. What are the recommended synthetic pathways for synthesizing this oxalamide derivative?
Methodological Answer: The synthesis typically involves a two-step coupling strategy:
Amide bond formation : React 2-(1H-indol-3-yl)ethylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.
Secondary amine coupling : Introduce the 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl group via nucleophilic substitution or reductive amination.
Key Considerations :
- Use protecting groups (e.g., Boc for amines) to prevent side reactions during coupling .
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to ensure >95% purity .
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include indole NH (~10.5 ppm), piperazine CH₂ (2.5–3.5 ppm), and p-tolyl methyl (2.3 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (165–170 ppm) and aromatic carbons (110–140 ppm) .
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) using single-crystal data .
Advanced Research Challenges
Q. How does the 4-methylpiperazine substituent influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Replace 4-methylpiperazine with smaller (e.g., pyrrolidine) or bulkier (e.g., cyclohexyl) groups to assess steric effects on target binding .
- Compare logP values (via HPLC) to evaluate hydrophobicity changes impacting membrane permeability .
- Target Binding Assays :
- Use surface plasmon resonance (SPR) to measure affinity shifts (ΔKD) when modifying the piperazine ring .
Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?
Methodological Answer:
- Solubility Profiling :
- Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~280 nm for indole) .
- Note aggregation via dynamic light scattering (DLS) at >100 µM concentrations .
- Formulation Strategies :
- Use cyclodextrin complexes or PEGylation to enhance aqueous solubility without altering bioactivity .
Q. What mechanistic approaches validate the compound’s proposed kinase inhibition?
Methodological Answer:
- Kinase Inhibition Assays :
- Screen against a panel of 50 kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays .
- Compare IC50 values with control inhibitors (e.g., Gefitinib for EGFR) .
- Molecular Docking :
- Model interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) using crystal structures from PDB (e.g., 1M17 for EGFR) .
Data Analysis and Reproducibility
Q. How should researchers address variability in cytotoxicity assays across cell lines?
Methodological Answer:
- Standardized Protocols :
- Use identical passage numbers and serum-free conditions during MTT assays .
- Include positive controls (e.g., Doxorubicin) and normalize to cell count via Hoechst staining .
- Data Normalization :
- Apply Z-score analysis to identify outlier cell lines (e.g., HepG2 vs. HEK293) .
Q. What analytical methods resolve discrepancies in metabolic stability studies?
Methodological Answer:
- LC-MS/MS Metabolite Identification :
- Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t1/2 calculation) .
- Detect oxidative metabolites (e.g., piperazine N-oxide) via mass shifts (+16 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
